Pheniramine 4-aminosalicylate Pheniramine 4-aminosalicylate
Brand Name: Vulcanchem
CAS No.: 2508-73-8
VCID: VC1681160
InChI: InChI=1S/C16H20N2.C7H7NO3/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;8-4-1-2-5(7(10)11)6(9)3-4/h3-10,12,15H,11,13H2,1-2H3;1-3,9H,8H2,(H,10,11)
SMILES: CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C1=CC(=C(C=C1N)O)C(=O)O
Molecular Formula: C23H27N3O3
Molecular Weight: 393.5 g/mol

Pheniramine 4-aminosalicylate

CAS No.: 2508-73-8

Cat. No.: VC1681160

Molecular Formula: C23H27N3O3

Molecular Weight: 393.5 g/mol

* For research use only. Not for human or veterinary use.

Pheniramine 4-aminosalicylate - 2508-73-8

Specification

CAS No. 2508-73-8
Molecular Formula C23H27N3O3
Molecular Weight 393.5 g/mol
IUPAC Name 4-amino-2-hydroxybenzoic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine
Standard InChI InChI=1S/C16H20N2.C7H7NO3/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;8-4-1-2-5(7(10)11)6(9)3-4/h3-10,12,15H,11,13H2,1-2H3;1-3,9H,8H2,(H,10,11)
Standard InChI Key OJAJSEABEYJWLC-UHFFFAOYSA-N
SMILES CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C1=CC(=C(C=C1N)O)C(=O)O
Canonical SMILES CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C1=CC(=C(C=C1N)O)C(=O)O

Introduction

Chemical Structure and Properties

Pheniramine 4-aminosalicylate is a salt formed by the combination of pheniramine, a first-generation H1-receptor antagonist, and 4-aminosalicylic acid, historically used as an antitubercular agent . The compound is also known by several synonyms including pheniramine aminosalicylate and pheniramine p-aminosalicylate . Its chemical identity is represented by the CAS number 2508-73-8 .

The molecular formula of pheniramine 4-aminosalicylate is C₂₃H₂₇N₃O₃, with a molecular weight of 393.5 g/mol . Physical properties of the compound include a boiling point of 348.3°C at 760 mmHg and a flash point of 164.5°C . Additional physicochemical parameters that characterize this compound are presented in the following table:

PropertyValue
Molecular Weight393.479 g/mol
Boiling Point348.3°C at 760 mmHg
Flash Point164.5°C
Exact Mass393.205
PSA99.680
LogP4.419

The chemical structure consists of the pheniramine molecule ionically bonded to the 4-aminosalicylic acid component, creating a salt form that influences its pharmacokinetic and pharmacodynamic properties .

Pharmacological Properties

Mechanism of Action

Pheniramine functions primarily as an antagonist to histamine H1 receptors, providing relief from allergic symptoms through competitive inhibition at these receptor sites . The alkylamine derivative belongs to the first generation of centrally acting H1 receptor antagonists, which are characterized by their ability to cross the blood-brain barrier and exert central nervous system effects .

In addition to its antihistaminic properties, pheniramine exhibits potent competitive inhibition of muscarinic receptors, resulting in anticholinergic side effects . The 4-aminosalicylic acid component has historically been utilized for its antimicrobial activity, particularly against Mycobacterium tuberculosis, making this salt potentially useful in combination therapies .

Pharmacokinetics

Research into the pharmacokinetic profile of pheniramine has revealed important characteristics about its absorption, distribution, metabolism, and excretion. Studies have investigated the chiral separation of pheniramine and its enantioselective pharmacokinetics in rat plasma using HPLC-MS/MS methods . These enantioselective investigations are significant because they may reveal differences in therapeutic efficacy and adverse effect profiles between enantiomers.

Pharmaceutical Formulations

Controlled Release Systems

Significant research has been conducted on developing controlled release formulations of pheniramine aminosalicylate. Co-precipitates of the compound with various types of Eudragit polymers have been investigated as a strategy for modulating drug release rates . The study demonstrated that the type of polymer significantly influences the rate of drug release, following this order of increasing retardation: Eudragit RL 100 < Eudragit RLPM < Eudragit RS 100 < Eudragit RSPM < Eudragit L 100 < Eudragit S 100 .

The research findings indicate that the concentration of polymer in the system is a critical determinant in controlling the release rate of pheniramine aminosalicylate. Higher polymer concentrations consistently resulted in decreased drug release rates . This relationship provides a valuable parameter for pharmaceutical scientists designing formulations with specific release profiles.

Polymer Blends Effect on Drug Release

Co-precipitates prepared with different ratios of Eudragit blends further demonstrated the ability to fine-tune drug release characteristics. The research indicated that decreasing the concentration of permeable Eudragit RLPM or Eudragit RSPM in the system led to reduced release rates of pheniramine aminosalicylate . This phenomenon allows for precise manipulation of release kinetics through polymer blend ratio adjustments.

Interestingly, physical mixtures of the drug with polymers resulted in rapid release rates, which excluded their application for controlled release purposes . This finding highlights the importance of the co-precipitation process in forming effective controlled release systems for pheniramine aminosalicylate.

Clinical Applications

Therapeutic Uses

Pheniramine, as an alkylamine derivative antihistamine, is commonly employed in the treatment of allergic conditions including rhinitis, urticaria, and other hypersensitivity reactions . The aminosalicylate salt form may offer advantages in terms of absorption, stability, or specific release profiles compared to other salt forms like pheniramine maleate .

The maximum recommended dosage of pheniramine is 3 mg/kg per day, with exceeding this dose potentially leading to adverse effects . The clinical application of pheniramine 4-aminosalicylate must balance efficacy against the risk of side effects, particularly those related to its anticholinergic properties and central nervous system effects.

Dosage Forms

Pheniramine aminosalicylate has been formulated into various dosage forms for clinical use. The development of co-precipitates with polymers represents an advanced pharmaceutical approach to improve therapeutic outcomes through controlled release . Research into chiral separation methods suggests potential for development of enantiopure formulations that might offer improved therapeutic indices .

Toxicology and Adverse Effects

Overdose Cases

Clinical literature documents significant adverse effects associated with pheniramine overdose. A notable case report described central anticholinergic syndrome with choreiform movements following an overdose of pheniramine aminosalicylate . This presentation illustrates the potent anticholinergic properties of the compound at excessive doses.

The symptoms and signs of central anticholinergic syndrome in this case were successfully reversed through intravenous administration of tetrahydroaminacrine, a cholinesterase inhibitor . This treatment approach was based on the concept of adrenergic-cholinergic imbalance, suggesting that centrally acting anticholinesterase agents may be valuable in treating specific cases of pheniramine aminosalicylate overdose .

Rhabdomyolysis Risk

Although documented for the maleate salt form rather than the aminosalicylate form, it is noteworthy that pheniramine has been associated with rhabdomyolysis and subsequent acute renal failure in cases of overdose . In one reported case, a patient consumed approximately 770 mg of pheniramine maleate, substantially exceeding the maximum recommended dose, which resulted in muscarinic features and rhabdomyolysis .

This case highlights the potential for serious adverse effects with pheniramine compounds when taken in supratherapeutic doses. The development of cola-colored urine and elevated creatine phosphokinase levels (14,114 IU/L) confirmed the diagnosis of rhabdomyolysis in this instance .

Analytical Methods

Spectroscopic Identification

Various analytical methods have been developed for the identification and quantification of pheniramine and its salt forms. Infrared (IR) spectroscopy has been utilized to investigate potential molecular interactions between pheniramine aminosalicylate and polymers in co-precipitate formulations . These spectroscopic studies indicated the absence of molecular interaction between the drug and Eudragit polymers, confirming physical rather than chemical interactions in the controlled release systems .

Chromatographic Analysis

Significant advances have been made in the chromatographic analysis of pheniramine, including the development of sensitive and enantioselective HPLC-MS/MS methods for the determination of pheniramine enantiomers in biological matrices . These analytical techniques enable precise pharmacokinetic studies and may also support quality control processes in pharmaceutical manufacturing.

Recent Research Developments

Chiral Separation Studies

Recent research has focused on the chiral aspects of pheniramine, with studies developing methods for the separation and analysis of pheniramine enantiomers . This research direction acknowledges the potential for stereochemical differences in pharmacological activity and pharmacokinetics between enantiomers, which could lead to more targeted therapeutic applications.

The development of enantioselective HPLC-MS/MS methods enables the determination of pheniramine enantiomers in rat plasma, facilitating detailed pharmacokinetic studies that may reveal important differences in absorption, distribution, metabolism, or excretion between enantiomers .

Drug Delivery Innovations

The research into co-precipitates of pheniramine aminosalicylate with various polymers represents a significant innovation in drug delivery strategies for this compound . By manipulating the type and concentration of polymer, researchers have demonstrated the ability to precisely control drug release rates, potentially improving therapeutic outcomes through optimized pharmacokinetic profiles.

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